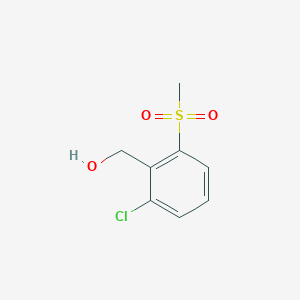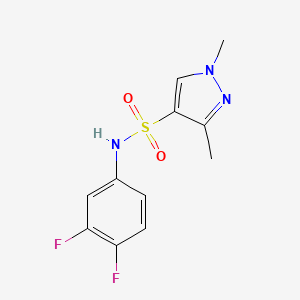![molecular formula C15H17ClN2O3 B2681035 N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385347-03-4](/img/structure/B2681035.png)
N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide” are not available, there are investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These studies could provide a basis for the synthesis of this compound.Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor and alachlor, demonstrate carcinogenic properties in animal models, suggesting a complex metabolic activation pathway that involves bioactivation to a DNA-reactive product. Human and rat liver microsomes metabolize these herbicides differently, indicating species-specific pathways and potential implications for human exposure and toxicity. The cytochrome P450 isoforms CYP3A4 and CYP2B6 play a crucial role in the metabolism of these compounds (Coleman et al., 2000).
Synthesis and Molecular Docking Analysis of Anticancer Drugs
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity, targeting the VEGFr receptor. This highlights the potential of chlorophenyl acetamides as scaffolds for developing novel anticancer agents. The structure of the compound was elucidated through various spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies (Sharma et al., 2018).
Potential Pesticides from Derivatives of Chlorophenoxyacetamide
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These compounds, with varied hydroxyalkyl groups, offer insights into designing new pesticide molecules with enhanced efficacy and specificity (Olszewska et al., 2009).
Spectroscopic and Photovoltaic Efficiency Modeling
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate the versatility of chlorophenyl acetamides in applications beyond their traditional use, including renewable energy technologies (Mary et al., 2020).
Inhibition of Fatty Acid Synthesis in Algae
The study on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides like alachlor and metolachlor provides insights into the environmental impact of these herbicides on aquatic ecosystems. Understanding these mechanisms is crucial for assessing the ecological risks of chlorophenyl acetamides and designing safer agricultural chemicals (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-4-1-3-11(7-12)14(8-17)18-15(19)10-20-9-13-5-2-6-21-13/h1,3-4,7,13-14H,2,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRJZOWZGCLYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)
![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)





![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680967.png)
![(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine](/img/no-structure.png)

